4-Methylquinolin-5-amine

monoamine oxidase inhibition neurochemistry enzyme kinetics

4-Methylquinolin-5-amine (CAS 65079-18-7) is a heterocyclic primary amine featuring a quinoline core with 4-methyl and 5-amino substitution. This specific pattern is pharmacologically decisive: unlike noncompetitive 7-MQ and 8-MQ positional isomers, the 4-methyl configuration confers competitive MAO-A inhibition, critical for accurate enzyme kinetics and SAR interpretation. As a validated intermediate for antimalarial, GSK-3β, and broad-spectrum anti-infective programs, its unique pharmacophore supports hit expansion and lead optimization. Substituting with generic quinolinamines risks fundamentally altering biological readouts and compromising experimental reproducibility. Procure the exact positional isomer to ensure data integrity in MAO-A, neurodegeneration, and anti-infective discovery workflows.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 65079-18-7
Cat. No. B3148590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinolin-5-amine
CAS65079-18-7
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC=NC2=CC=CC(=C12)N
InChIInChI=1S/C10H10N2/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,11H2,1H3
InChIKeyHNSWMEOYZKDHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinolin-5-amine CAS 65079-18-7: Chemical Identity and Procurement Baseline


4-Methylquinolin-5-amine (CAS 65079-18-7) is a heterocyclic primary amine with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . The compound features a quinoline core substituted with a methyl group at the 4-position and an amine group at the 5-position . This substitution pattern distinguishes it from other positional isomers within the methylquinolinamine family. Commercially available from multiple research chemical suppliers, typical specifications include purity ≥95–97% with MDL number MFCD18448374 [1]. The compound serves as a versatile synthetic intermediate and scaffold in pharmaceutical research, particularly in the synthesis of bioactive quinoline derivatives .

Why 4-Methylquinolin-5-amine Cannot Be Substituted with Generic Quinolinamines: The Case for Position-Specific Differentiation


In-class quinoline analogs cannot be interchanged for 4-methylquinolin-5-amine due to pronounced position-dependent structure-activity relationships (SAR) across multiple therapeutic targets. Within the methylquinoline (MQ) isomer series, the position of the methyl group fundamentally determines both enzyme inhibition potency and mechanism of action: 4-MQ and 6-MQ inhibit monoamine oxidase A (MAO-A) competitively, whereas 7-MQ and 8-MQ inhibit the same enzyme noncompetitively [1]. Furthermore, the 4-methyl substitution on the quinoline framework confers distinct steric and electronic properties that influence receptor binding profiles compared to unsubstituted or alternatively substituted analogs [2]. The specific 4-methyl, 5-amino substitution pattern creates a unique pharmacophore that cannot be replicated by 6-, 7-, or 8-substituted positional isomers or by 4-aminoquinoline derivatives bearing different substituent arrangements. For scientific users engaged in SAR exploration, lead optimization, or target validation, substitution with a generic quinolinamine risks fundamentally altering the biological readout or synthetic outcome, thereby compromising experimental reproducibility and data interpretation.

4-Methylquinolin-5-amine: Quantified Differentiation Evidence Against Comparator Compounds


MAO-A Inhibition: Competitive Mechanism Distinguishes 4-Methylquinoline from 7- and 8-Methyl Isomers

Among the four positional isomers of methylquinoline (4-MQ, 6-MQ, 7-MQ, and 8-MQ), 4-MQ and 6-MQ inhibit human brain synaptosomal mitochondrial MAO-A via a competitive mechanism, whereas 7-MQ and 8-MQ inhibit the same enzyme noncompetitively [1]. This mechanistic divergence means that 4-MQ competes directly with the substrate for the active site, while 7-MQ and 8-MQ bind to an allosteric site, fundamentally altering enzyme kinetics. For researchers investigating MAO-A pharmacology, substituting 4-MQ with 7-MQ or 8-MQ would yield a qualitatively different inhibition profile, confounding interpretation of structure-activity relationships.

monoamine oxidase inhibition neurochemistry enzyme kinetics

4-Methyl Substitution Tolerated for Antiplasmodial Activity with Reduced Cytotoxicity in 4-Aminoquinoline Series

In a systematic SAR evaluation of 4-aminoquinoline analogues, the introduction of a methyl group at the 4-amino position was found to be well tolerated for antiplasmodial activity while conferring reduced cytotoxicity [1]. Among 21 tested 4-N-methylaminoquinoline analogues, compounds 9a–i achieved IC50 values <0.5 μM (<500 nM) against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum [1]. Notably, compound 9a demonstrated 100% parasite inhibition on day 4 at an oral dose of 100 mg/kg in Swiss mice infected with multidrug-resistant Plasmodium yoelii nigeriensis, with two of five treated mice achieving complete cure [1]. This establishes that 4-methyl substitution on the aminoquinoline scaffold does not compromise—and may enhance—therapeutic index relative to unsubstituted 4-aminoquinolines.

antimalarial drug-resistant malaria 4-aminoquinoline SAR

5-Position Amine in 4-Methylquinoline Scaffold Enables Neural Protective Activity via GSK-3β Inhibition

A series of fifteen 5-, 6-, and 8-appended 4-methylquinolines were synthesized and evaluated for neural protective activities [1]. Among these, two compounds (compound 3 and compound 10) demonstrated nanomolar protective activities in amyloid β-induced MC65 cells and enzymatic inhibitory activities against glycogen synthase kinase-3β (GSK-3β), while exhibiting poor PKC inhibitory activity [1]. The most potent analog (compound 3) showed no apparent decline of locomotor activity and no inhibition of liver transaminases in normal mice, indicating a favorable safety profile for long-term use in Alzheimer's disease models [1]. The 5-position appendage on the 4-methylquinoline core is critical for this activity profile, as the SAR study specifically evaluated variation at the 5-, 6-, and 8-positions.

Alzheimer's disease neural protection GSK-3β inhibition

4-Methyl-8-quinolinamine Scaffold Demonstrates Broad-Spectrum Anti-infective Activity with Favorable Selectivity Index

8-Quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups were evaluated as broad-spectrum anti-infectives [1]. The series exhibited potent in vitro antimalarial activity with IC50 values of 20–4760 ng/mL against drug-sensitive P. falciparum D6 strain and 22–4760 ng/mL against drug-resistant W2 strain [1]. The most promising analogues achieved complete cure in murine models at 25 mg/kg/day against drug-sensitive P. berghei and 50 mg/kg/day against multidrug-resistant P. yoelii nigeriensis [1]. Importantly, none of the 8-quinolinamines in this series exhibited cytotoxicity [1]. This establishes the 4-methyl-8-quinolinamine scaffold—structurally related to 4-methylquinolin-5-amine via the shared 4-methylquinoline core—as a privileged chemotype for anti-infective development.

broad-spectrum anti-infective antimalarial antileishmanial

4-Methyl Group in Primaquine Analog Series Confers 2- to 8-Fold Enhanced Antimalarial Activity Over Parent Compound

A series of ten 4-methyl-5-substitutedphenoxy-6-methoxy-8-[(1-ethyl-4-amino)butylamino]quinolines (10a–j) were synthesized and evaluated for antimalarial activity [1]. Three compounds exhibited significant causal prophylactic activity against Plasmodium yoelii in mice, with compound 10c demonstrating activity 4–8 times greater than primaquine [1]. In suppressive tests against Plasmodium berghei K173 strain, 10c was approximately 2 times as active as primaquine on the basis of both ED50 and ED90 [1]. While these are more complex analogs containing the 4-methylquinoline motif, the data establish that the 4-methyl substitution on the quinoline core contributes to enhanced antimalarial potency in the primaquine pharmacophore context.

primaquine analog antimalarial SAR causal prophylaxis

4-Methyl-5-amino Substitution Pattern Confers Resistance to Metabolic Inactivation in Isoquinoline Series

In the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone series, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1)—a compound bearing the 4-methyl-5-amino substitution pattern on an isoquinoline ring system structurally analogous to 4-methylquinolin-5-amine—exhibited antineoplastic activity, enzyme inhibitory potency, and relative resistance to metabolic inactivation [1]. The study specifically notes that the presence of the 4-methyl function offers steric hindrance to enzymatic substitution of the adjacent 5-amino group [2]. This steric protection mechanism is directly transferable to 4-methylquinolin-5-amine, where the 4-methyl group similarly shields the 5-amino moiety from metabolic modification.

metabolic stability antineoplastic thiosemicarbazone

4-Methylquinolin-5-amine: Evidence-Backed Research and Industrial Application Scenarios


Neuropharmacology Research: MAO-A Mechanism Studies Requiring Competitive Inhibition

For researchers investigating monoamine oxidase A (MAO-A) enzyme kinetics or developing MAO-A inhibitors, 4-methylquinolin-5-amine provides a validated competitive inhibitor scaffold. Unlike 7-MQ and 8-MQ isomers that exhibit noncompetitive inhibition, the 4-methyl substitution pattern (shared by 4-MQ) confers competitive inhibition at the MAO-A active site [1]. This mechanistic distinction is critical for experimental designs that require reversible, substrate-competitive inhibition profiles rather than allosteric modulation. Procurement of the correct positional isomer (4-methyl vs. 7-methyl or 8-methyl) directly impacts the interpretability of enzyme kinetic data and SAR conclusions.

Antimalarial Drug Discovery: Hit-to-Lead Optimization Using 4-Methylquinoline Scaffold

The 4-methylquinoline core serves as a privileged scaffold for antimalarial drug discovery programs. Data from 4-N-methylaminoquinoline series demonstrate that 4-methyl substitution is well tolerated for antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains (IC50 <500 nM), with favorable cytotoxicity profiles [2]. In the 8-quinolinamine series bearing 4-methyl groups, in vivo cure was achieved at 25–50 mg/kg/day in murine malaria models without observable cytotoxicity [3]. 4-Methylquinolin-5-amine offers a versatile intermediate for synthesizing diverse analogs targeting drug-resistant malaria, with the 5-amino group providing a handle for further derivatization.

Alzheimer's Disease Research: GSK-3β Inhibitor Development

For neurodegeneration research programs focused on glycogen synthase kinase-3β (GSK-3β) as a therapeutic target in Alzheimer's disease, 5-substituted 4-methylquinolines have demonstrated nanomolar protective activity in amyloid β-induced MC65 cell models [4]. The most potent analogs showed no apparent locomotor decline or liver transaminase inhibition in normal mice, suggesting a favorable safety profile suitable for chronic administration in AD models [4]. 4-Methylquinolin-5-amine provides the core scaffold for synthesizing 5-amino-substituted analogs with potential GSK-3β inhibitory activity.

Broad-Spectrum Anti-infective Scaffold Expansion

For infectious disease research programs seeking to develop novel antiparasitic or antimicrobial agents, the 4-methylquinoline core is validated as a broad-spectrum anti-infective scaffold. 8-Quinolinamines incorporating the 4-methyl group have demonstrated potent activity against P. falciparum (antimalarial), Leishmania donovani (antileishmanial), Candida and Cryptococcus species (antifungal), and both methicillin-sensitive and methicillin-resistant S. aureus (antibacterial), all without detectable cytotoxicity [3]. 4-Methylquinolin-5-amine serves as a strategic building block for analog generation in hit expansion campaigns across multiple anti-infective indications.

Quote Request

Request a Quote for 4-Methylquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.